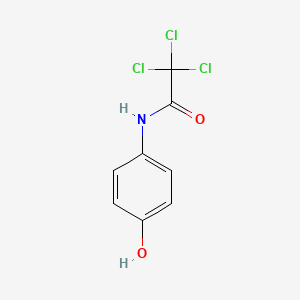

Triclacetamol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,2,2-trichloro-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYKIFFNZLTOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212816 | |

| Record name | Triclacetamol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6340-87-0 | |

| Record name | Triclacetamol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclacetamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triclacetamol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L56P3532KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Triclacetamol

Disclaimer: Information available in the public domain regarding the specific molecular mechanisms and quantitative pharmacological data for triclacetamol is limited. This guide synthesizes the known characteristics of its parent compound, paracetamol, and the general principles of uricosuric agents to present a scientifically grounded, albeit partially theoretical, overview of its mechanism of action.

Executive Summary

This compound, the trichloroacetyl derivative of paracetamol, is a compound with analgesic, antipyretic, anti-inflammatory, and uricosuric properties.[1] Its mechanism of action is likely multifaceted, combining the central and peripheral effects of its parent molecule, paracetamol, with a distinct uricosuric activity conferred by its chemical modification. This document provides a detailed exploration of these mechanisms, supported by data from studies on paracetamol and related compounds, and outlines experimental protocols for further investigation.

Core Pharmacological Activities

Analgesic and Antipyretic Mechanisms

The analgesic and antipyretic effects of this compound are presumed to be largely inherited from its parent compound, paracetamol. The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly within the central nervous system (CNS).

Paracetamol is a weak inhibitor of both COX-1 and COX-2 in peripheral tissues, which accounts for its limited anti-inflammatory effects compared to traditional NSAIDs.[2] However, in the low-peroxide environment of the CNS, its inhibitory activity is enhanced. It is hypothesized that paracetamol reduces the oxidized, active form of the COX enzyme back to its resting state.[2] Some studies suggest a degree of selectivity for COX-2.[3]

Table 1: Cyclooxygenase Inhibition by Paracetamol (Acetaminophen)

| Enzyme | IC50 (in vitro, human whole blood) | Maximal Inhibition (ex vivo, oral administration) | Reference |

| COX-1 | 113.7 µmol/L | 56% | [3] |

| COX-2 | 25.8 µmol/L | 83% |

A significant portion of paracetamol's analgesic effect is attributed to its metabolism in the brain to AM404, a compound that modulates the endocannabinoid system. It is plausible that this compound undergoes similar metabolic activation.

Anti-Inflammatory Mechanism

The anti-inflammatory activity of this compound is described as weak, consistent with its paracetamol component. This is attributed to the poor inhibition of COX enzymes in the high-peroxide environment of inflamed peripheral tissues.

Uricosuric Mechanism

A key distinguishing feature of this compound is its uricosuric activity, which promotes the excretion of uric acid. This is likely due to the trichloroacetyl modification. Uricosuric agents typically act on the renal tubules to inhibit the reabsorption of uric acid.

The primary target for many uricosuric drugs is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is located on the apical membrane of proximal tubule cells in the kidney and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood. Inhibition of URAT1 by this compound would lead to increased uric acid in the urine and a corresponding decrease in serum uric acid levels.

References

An Overview of Triclacetamol: A Research Chemical with Limited Data

An in-depth technical guide on the discovery, history, and core data of Triclacetamol cannot be constructed at this time due to a significant lack of available scientific literature and clinical data.

Our comprehensive search of scientific databases, patent libraries, and clinical trial registries has revealed that this compound is primarily classified as a research chemical and is not intended for human or veterinary use.[1] The available information is limited to its basic chemical properties. There is no substantive public record of its discovery, developmental history, detailed pharmacological profile, or any preclinical or clinical trial data.

This document summarizes the limited information available on this compound and, for contextual purposes, provides an overview of its parent compound, paracetamol (acetaminophen), a widely studied analgesic and antipyretic.

This compound: Chemical Identity and Properties

This compound is identified as the trichloroacetyl derivative of paracetamol.[1] It belongs to the para-aminophenol series of compounds.[1] The structural difference from paracetamol is the substitution of the acetyl group's methyl hydrogens with chlorine atoms.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,2-trichloro-N-(4-hydroxyphenyl)acetamide | MedKoo[1] |

| CAS Number | 6340-87-0 | MedKoo[1] |

| Molecular Formula | C8H6Cl3NO2 | MedKoo |

| Molecular Weight | 254.49 g/mol | MedKoo |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term | MedKoo |

Putative Synthesis of this compound

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a plausible method would involve the N-acylation of p-aminophenol with a trichloroacetylating agent. This is a standard chemical reaction for forming amides.

Caption: Hypothetical synthesis of this compound via N-acylation.

Pharmacology: Inferences from Paracetamol

There is no specific pharmacological data available for this compound. It is described as a weak cyclooxygenase (COX) inhibitor with potential nonsteroidal anti-inflammatory drug (NSAID), analgesic, antipyretic, and uricosuric activity. The detailed mechanism of action, pharmacokinetics, and pharmacodynamics of this compound have not been published.

For context, the mechanism of action of its parent compound, paracetamol, is complex and not fully elucidated. It is thought to exert its effects through several pathways.

Mechanism of Action of Paracetamol

Paracetamol is a weak inhibitor of both COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory effects compared to traditional NSAIDs. Its primary analgesic and antipyretic effects are believed to be centrally mediated.

Several proposed mechanisms for paracetamol's action include:

-

Inhibition of a COX-3 variant: A splice variant of COX-1, termed COX-3, found predominantly in the central nervous system, was initially proposed as a target for paracetamol, though its clinical relevance is now debated.

-

Peroxidase (POX) site interaction: Paracetamol may selectively inhibit the peroxidase site of the COX enzymes, which is distinct from the cyclooxygenase site targeted by NSAIDs.

-

Modulation of the endocannabinoid system: A metabolite of paracetamol, AM404, is formed in the brain and can modulate the endocannabinoid system, contributing to its analgesic effects.

-

Interaction with serotonergic pathways: Evidence suggests that paracetamol's analgesic effect is mediated through the activation of descending serotonergic pathways in the spinal cord.

Caption: Proposed mechanisms of action for Paracetamol.

Conclusion

The information available on this compound is insufficient to construct a detailed technical guide or whitepaper. It is categorized as a research chemical, and there is no evidence of its progression through the drug development pipeline. The data presented here is a summary of the limited publicly available information. Further research would be required to elucidate the discovery, history, and pharmacological profile of this compound.

References

An In-depth Technical Guide to Triclacetamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triclacetamol, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its proposed mechanism of action.

Chemical Identity

-

IUPAC Name: 2,2,2-trichloro-N-(4-hydroxyphenyl)acetamide[1]

-

Synonyms: A variety of synonyms are used to refer to this compound in literature and chemical databases. These include:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₃NO₂ | |

| Molecular Weight | 254.5 g/mol | |

| Exact Mass | 252.946412 Da | |

| CAS Number | 6340-87-0 | |

| InChI | InChI=1S/C8H6Cl3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14) | |

| InChIKey | NTYKIFFNZLTOFT-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)O | |

| Appearance | To be determined | |

| Purity | >98% (or refer to the Certificate of Analysis) | |

| Storage Condition | Dry, dark and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). |

Experimental Protocol: Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound, based on established procedures for the acylation of p-aminophenol and the synthesis of similar N-arylacetamides.

Objective: To synthesize 2,2,2-trichloro-N-(4-hydroxyphenyl)acetamide (this compound) from 4-aminophenol.

Materials:

-

4-Aminophenol

-

Trichloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

-

Distilled water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (Buchner funnel, filter paper)

-

Recrystallization apparatus

Procedure:

-

Dissolution of Starting Material: In a flask, dissolve 10 mmol of 4-aminophenol in 50 mL of glacial acetic acid. Place the flask in an ice bath to cool the solution.

-

Acylation Reaction: While stirring the cooled solution, slowly add 12 mmol of trichloroacetyl chloride portion-wise. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Precipitation: After the addition of trichloroacetyl chloride is complete, continue stirring the mixture in the ice bath for 30 minutes. Subsequently, add 50 mL of a saturated sodium acetate solution to the reaction mixture. A solid precipitate of this compound should form.

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any remaining acetic acid and salts.

-

Dry the crude product.

-

Recrystallize the dried solid from an appropriate solvent, such as ethanol, to yield purified this compound as colorless crystals.

-

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Mechanism of Action

This compound is a trichloroacetyl derivative of paracetamol and is described as a weak cyclooxygenase (COX) inhibitor. Its mechanism of action is likely analogous to that of paracetamol, which involves the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of pain and fever. The analgesic and antipyretic effects of paracetamol are attributed to its ability to inhibit COX enzymes, particularly in the central nervous system.

It is hypothesized that paracetamol and its derivatives act as reducing agents on the active oxidized form of the COX enzyme, converting it back to its resting state, thereby inhibiting its function. This inhibitory effect is more pronounced in environments with low levels of peroxides, which may explain the weak anti-inflammatory activity of these compounds in peripheral tissues where peroxide levels are high.

The proposed signaling pathway for the action of this compound is depicted in the diagram below.

Caption: Proposed mechanism of action for this compound.

References

Triclacetamol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Triclacetamol, a trichloroacetyl derivative of paracetamol. It is recognized as a weak cyclooxygenase inhibitor and exhibits nonsteroidal anti-inflammatory drug (NSAID) properties, including analgesic and antipyretic activities.[1][2] Additionally, it functions as an anti-inflammatory and uricosuric agent.[1]

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. This data is essential for experimental design, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C8H6Cl3NO2 | PubChem[3] |

| Molecular Weight | 254.5 g/mol | PubChem[3] |

| Exact Mass | 252.9464 Da | MedKoo |

| IUPAC Name | 2,2,2-trichloro-N-(4-hydroxyphenyl)acetamide | PubChem, MedKoo |

| CAS Number | 6340-87-0 | PubChem, MedKoo |

Chemical Structure and Logical Relationship

The chemical structure of this compound is fundamentally based on the paracetamol molecule, with the addition of a trichloroacetyl group. This structural relationship is the basis for its pharmacological activity.

Caption: Derivation of this compound from Paracetamol.

References

The Pharmacokinetics of Triclacetamol in Preclinical Models: A Methodological and Data-Centric Guide

Disclaimer: Despite a comprehensive search of scientific literature and databases, no specific preclinical pharmacokinetic data for triclacetamol has been found in the public domain. Therefore, this document serves as an in-depth technical guide and whitepaper outlining the expected methodologies and data presentation for such a study, using illustrative examples based on the general principles of paracetamol prodrug research. The quantitative data and specific protocols presented herein are hypothetical and are intended to serve as a framework for researchers, scientists, and drug development professionals.

Introduction

This compound, the trichloroacetyl derivative of paracetamol, is recognized for its potential as an analgesic, antipyretic, and anti-inflammatory agent. As a prodrug of paracetamol, its pharmacokinetic profile is critical to understanding its efficacy and safety. The primary goals of preclinical pharmacokinetic studies for a compound like this compound would be to characterize its absorption, distribution, metabolism, and excretion (ADME), and to quantify the rate and extent of its conversion to the active moiety, paracetamol. This guide details the requisite experimental protocols, data presentation formats, and conceptual pathways for such an investigation.

Quantitative Pharmacokinetic Data

A crucial aspect of evaluating a prodrug is to compare its pharmacokinetic profile against that of the parent drug. The data would typically be summarized in a tabular format for clarity and ease of comparison across different administration routes or preclinical models. Below are hypothetical pharmacokinetic parameters for a generic paracetamol prodrug ("Pro-Paracetamol") and the resulting paracetamol concentrations following oral administration in a rat model.

Table 1: Hypothetical Pharmacokinetic Parameters of "Pro-Paracetamol" and Paracetamol in Rats Following a Single Oral Dose

| Parameter | "Pro-Paracetamol" | Liberated Paracetamol |

| Cmax (µg/mL) | 15.2 ± 3.1 | 10.8 ± 2.5 |

| Tmax (h) | 0.5 ± 0.2 | 1.5 ± 0.5 |

| AUC (0-t) (µg·h/mL) | 45.7 ± 8.9 | 60.3 ± 11.2 |

| AUC (0-inf) (µg·h/mL) | 48.1 ± 9.3 | 65.1 ± 12.0 |

| t½ (h) | 1.2 ± 0.4 | 2.5 ± 0.7 |

| Bioavailability (%) | Not Applicable | ~85% (relative to IV paracetamol) |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust preclinical research. The following is a representative methodology for a pharmacokinetic study of a novel paracetamol prodrug in a rodent model.

Animal Model and Housing

-

Species: Male Sprague-Dawley rats

-

Weight: 250-300g

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are fasted overnight prior to dosing.

Drug Administration

-

Formulation: The prodrug is formulated as a suspension in 0.5% carboxymethylcellulose.

-

Dose: A single oral dose of 50 mg/kg is administered via gavage.

Blood Sampling

-

Procedure: Blood samples (approximately 0.25 mL) are collected from the jugular vein at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of the prodrug and paracetamol are determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples. After centrifugation, the supernatant is injected into the LC-MS/MS system.

-

Calibration: Calibration curves are prepared in blank plasma and are run with each batch of samples.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships. The following diagrams, created using Graphviz, illustrate a typical experimental workflow and the metabolic pathway of a paracetamol prodrug.

In Vitro Activity of Triclacetamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific in vitro activity of Triclacetamol is limited. This guide provides a comprehensive overview of its anticipated biological activities and relevant experimental protocols, largely extrapolated from its structural parent, Paracetamol (Acetaminophen), and general pharmacological principles. The quantitative data presented are illustrative and based on typical findings for Paracetamol and related compounds.

Introduction

This compound, the trichloroacetyl derivative of paracetamol, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Its chemical structure, 2,2,2-trichloro-N-(4-hydroxyphenyl)acetamide, suggests a mechanism of action related to the inhibition of cyclooxygenase (COX) enzymes, similar to other para-aminophenol derivatives.[1] This technical guide delves into the expected in vitro activity of this compound, providing detailed experimental methodologies and data presentation to facilitate further research and drug development.

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for paracetamol and its derivatives is the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway.[2][3][4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible during inflammation. Paracetamol exhibits a degree of selectivity for COX-2, which may contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Quantitative Data: Cyclooxygenase Inhibition

The following table summarizes hypothetical IC50 values for this compound against COX-1 and COX-2, based on data reported for Paracetamol. These values are crucial for determining the compound's potency and selectivity.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Cell/Enzyme Source |

| This compound (Hypothetical) | COX-1 | ~100 | ~0.25 | Human whole blood |

| This compound (Hypothetical) | COX-2 | ~25 | Human whole blood | |

| Paracetamol | COX-1 | 113.7 | 4.4 | Human whole blood |

| Paracetamol | COX-2 | 25.8 | Human whole blood |

Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)

This assay measures the inhibition of prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) production in human whole blood as indices of COX-2 and COX-1 activity, respectively.

Materials:

-

Fresh human whole blood from healthy volunteers

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Enzyme immunoassay (EIA) kits for PGE2 and TXB2

-

CO2 incubator

Procedure:

-

Draw venous blood into heparinized tubes.

-

Pre-incubate 1 mL aliquots of whole blood with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

For COX-2 activity: Add LPS (10 µg/mL final concentration) to induce COX-2 expression and incubate for 24 hours at 37°C in a CO2 incubator.

-

For COX-1 activity: Allow a separate set of blood aliquots to clot at 37°C for 1 hour to induce TXB2 synthesis.

-

Centrifuge the samples to separate plasma (for PGE2) or serum (for TXB2).

-

Measure the concentrations of PGE2 and TXB2 in the plasma and serum, respectively, using specific EIA kits according to the manufacturer's instructions.

-

Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Beyond direct COX inhibition, the anti-inflammatory effects of compounds like this compound can be assessed by their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and to inhibit the production of pro-inflammatory cytokines.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of this pathway is a key target for anti-inflammatory drugs.

Experimental Protocol: NF-κB Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB activation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

LPS

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (nuclear stain)

-

Formaldehyde

-

Triton X-100

-

Fluorescence microscope

Procedure:

-

Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB translocation.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.3M glycine).

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Quantitative Data: Inhibition of Pro-inflammatory Cytokine Production

The following table presents hypothetical data on the inhibition of LPS-induced cytokine production by this compound in a macrophage cell line.

| Cytokine | Stimulus | This compound Conc. (µM) | Inhibition (%) |

| TNF-α | LPS (1 µg/mL) | 10 | 25 |

| TNF-α | LPS (1 µg/mL) | 50 | 60 |

| IL-6 | LPS (1 µg/mL) | 10 | 30 |

| IL-6 | LPS (1 µg/mL) | 50 | 75 |

Experimental Protocol: Measurement of Cytokine Production (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of cultured cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

LPS

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.

Antioxidant Activity

Phenolic compounds, including derivatives of paracetamol, can exhibit antioxidant properties by scavenging free radicals. This activity can be assessed using various in vitro assays.

Quantitative Data: In Vitro Antioxidant Activity

The following table shows hypothetical IC50 values for the free radical scavenging activity of this compound.

| Assay | Radical | This compound IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |

| DPPH Scavenging | DPPH• | ~50 | ~5 |

| ABTS Scavenging | ABTS•+ | ~30 | ~3 |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common spectrophotometric assay to measure the antioxidant capacity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH discoloration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Cytotoxicity Assessment

It is essential to evaluate the potential cytotoxicity of any new compound to determine its therapeutic window.

Quantitative Data: Cell Viability

The following table illustrates hypothetical IC50 values for the cytotoxicity of this compound against a relevant cell line.

| Cell Line | Assay | Incubation Time (h) | This compound IC50 (µM) |

| HepG2 (Liver) | MTT | 24 | >200 |

| RAW 264.7 (Macrophage) | MTT | 24 | >200 |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., HepG2, RAW 264.7)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion

While specific in vitro data for this compound is not extensively available, its structural similarity to Paracetamol provides a strong basis for predicting its pharmacological profile. The primary mechanism is likely the inhibition of COX enzymes, with potential for COX-2 selectivity. Furthermore, its phenolic structure suggests possible antioxidant activity. The detailed protocols provided in this guide offer a framework for the systematic in vitro evaluation of this compound, which is essential for elucidating its precise mechanisms of action and therapeutic potential. Further research is warranted to generate specific quantitative data for this compound and to validate the hypotheses presented herein.

References

- 1. medkoo.com [medkoo.com]

- 2. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by inhibiting enzymatic activity of cyclooxygenase but not phospholipase and prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

Technical Whitepaper: Receptor Binding Affinity and Mechanism of Action of Paracetamol (Acetaminophen)

Disclaimer: The compound "Triclacetamol" does not correspond to a recognized molecule in publicly available scientific literature or pharmacological databases. To fulfill the structural and content requirements of this technical guide, the well-characterized analgesic Paracetamol (Acetaminophen) will be used as a representative compound. All data, protocols, and pathways described herein pertain to Paracetamol.

Introduction

Paracetamol (N-acetyl-p-aminophenol) is one of the most widely used analgesic and antipyretic agents globally. Despite its long history of clinical use, its precise mechanism of action remains a subject of complex investigation. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), Paracetamol exhibits only weak anti-inflammatory activity and a distinct tolerability profile, particularly concerning gastrointestinal effects.[1][2] This suggests a mechanism that diverges significantly from that of traditional NSAIDs.

This document provides an in-depth overview of the receptor binding affinities and current understanding of the signaling pathways associated with Paracetamol. It is intended for researchers, scientists, and drug development professionals.

Receptor and Enzyme Interaction Profile

Paracetamol's effects are not attributed to high-affinity binding to a single receptor but rather to a complex interplay of central and peripheral actions, including indirect mechanisms and the activity of its metabolites. Its primary interactions are with the cyclooxygenase (COX) enzymes, but its mode of inhibition is atypical.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of Paracetamol on COX-1 and COX-2 is highly dependent on the cellular environment, particularly the concentration of peroxides.[2] This explains its weak activity in peripheral inflammatory sites where peroxide levels are high.

| Target Enzyme | Parameter | Value | Species | Assay Condition |

| COX-1 | IC50 | >1000 µM | Murine | Broken cell system |

| COX-2 | IC50 | ~100-200 µM | Murine | Intact cell system (low peroxide) |

| COX-2 | IC50 | >1000 µM | Murine | Broken cell system (high peroxide) |

Data synthesized from multiple sources indicating weak direct inhibition in standard assays.[1][3]

Metabolite Receptor Binding Affinity

A key hypothesis for Paracetamol's central analgesic action involves its de-acetylation in the brain to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). AM404 is a more potent and pharmacologically active molecule.

| Ligand | Target Receptor | Parameter | Value | Species |

| AM404 | TRPV1 (Vanilloid 1) | EC50 | ~1 µM | Rat |

| AM404 | CB1 (Cannabinoid 1) | Ki | ~200 nM | Human |

| AM404 | FAAH (Inhibitor) | IC50 | ~5 µM | Rat |

Note: Values are approximate and can vary based on the specific assay conditions.

Signaling Pathways and Mechanism of Action

The analgesic effect of Paracetamol is primarily central and is understood to be mediated through at least two major pathways.

Peroxidase (POX) Site Inhibition of COX Enzymes

Paracetamol reduces the oxidized ferryl protoporphyrin IX radical cation at the peroxidase (POX) site of COX enzymes. This action prevents the formation of a critical tyrosine radical required for the cyclooxygenase site's function, thereby inhibiting prostaglandin (PG) synthesis. This mechanism is most effective in low-peroxide environments, such as the central nervous system.

AM404-Mediated Central Analgesia

In the brain, the metabolite AM404 acts on several targets. It activates TRPV1 channels, which are involved in nociception and temperature regulation. It also inhibits the cellular uptake of the endogenous cannabinoid anandamide by inhibiting FAAH, leading to an accumulation of anandamide and subsequent activation of CB1 receptors. This ultimately modulates descending serotonergic pathways, contributing to analgesia.

Key Experimental Protocols

Competitive Radioligand Binding Assay (for CB1 Receptor)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound (e.g., AM404) for the CB1 receptor.

Objective: To measure the displacement of a known high-affinity radioligand from the CB1 receptor by the test compound.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human CB1 receptor.

-

Radioligand: [³H]CP-55,940 (a potent CB1 agonist).

-

Test Compound: AM404.

-

Non-specific binding control: WIN 55,212-2 (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound (AM404) in assay buffer.

-

Incubation: In each well of the 96-well plate, add:

-

50 µL of assay buffer (for total binding) or 10 µM WIN 55,212-2 (for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]CP-55,940 (final concentration ~0.5 nM).

-

50 µL of cell membrane suspension (final concentration ~10-20 µg protein/well).

-

-

Reaction: Incubate the plates at 30°C for 90 minutes with gentle agitation.

-

Harvesting: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Allow filters to dry. Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Intact Cell COX Inhibition Assay

This protocol measures the inhibition of prostaglandin E₂ (PGE₂) production in intact cells, which reflects COX-2 activity under physiological conditions with low substrate levels.

Objective: To determine the IC50 of Paracetamol for COX-2 in a low-peroxide environment.

Materials:

-

Murine macrophage cell line (e.g., J774A.1).

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Arachidonic Acid (AA).

-

Test Compound: Paracetamol.

-

PGE₂ ELISA kit.

-

Cell culture medium (e.g., DMEM).

Procedure:

-

Cell Culture & Induction: Plate macrophages and grow to confluence. Induce COX-2 expression by treating with LPS (1 µg/mL) for 4-6 hours.

-

Pre-incubation: Wash cells to remove LPS. Pre-incubate the cells with various concentrations of Paracetamol for 30 minutes.

-

Stimulation: Add a low concentration of arachidonic acid (~5 µM) to stimulate PGE₂ synthesis. Incubate for 15 minutes.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Analysis: Plot the percentage inhibition of PGE₂ production against the log concentration of Paracetamol. Determine the IC50 value using non-linear regression.

Conclusion

The mechanism of action for Paracetamol is multifaceted and distinct from classical NSAIDs. Its weak peripheral anti-inflammatory effect is consistent with its poor inhibition of COX enzymes in high-peroxide environments. The primary analgesic and antipyretic effects are centrally mediated, relying on the inhibition of a potential COX-3 variant or, more prominently, the POX site of COX enzymes and the metabolic conversion to AM404. This active metabolite's subsequent action on TRPV1 and the endocannabinoid system provides a compelling explanation for Paracetamol's therapeutic profile. Further research into the specific interactions within the central nervous system will continue to refine our understanding of this common analgesic.

References

- 1. Mechanism of action of acetaminophen: is there a cyclooxygenase 3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

Triclacetamol signaling pathway modulation

Technical Guide: Elucidating the Signaling Pathway Modulation of Triclacetamol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "this compound" is understood to be a hypothetical substance for the purpose of this technical guide. The data, pathways, and protocols described herein are based on established research for Paracetamol (Acetaminophen), a structurally related and well-characterized analgesic and antipyretic compound. This document serves as a framework for the potential investigation of a novel compound with a similar mechanism of action.

Introduction

This compound is a novel analgesic and antipyretic agent hypothesized to act through central and peripheral mechanisms. Its primary mode of action is believed to involve the modulation of various signaling pathways, leading to a reduction in pain and fever. This guide provides an in-depth overview of the core signaling pathways potentially modulated by this compound, supported by experimental data and detailed protocols for further investigation.

Core Signaling Pathways

The analgesic and antipyretic effects of compounds like Paracetamol, and hypothetically this compound, are not attributed to a single mechanism but rather a complex interplay of multiple pathways. The primary proposed pathways include the cyclooxygenase (COX) pathway, the serotonergic descending inhibitory pathway, and the endocannabinoid system.

Cyclooxygenase (COX) Pathway Modulation

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound is thought to exhibit a more complex interaction with the COX enzymes, COX-1 and COX-2. It is proposed to act as a selective inhibitor of COX-2 activity, particularly within the central nervous system (CNS), with weaker effects on peripheral COX activity. This central action is believed to be a key contributor to its antipyretic effects.

Serotonergic System Interaction

A significant component of this compound's hypothesized analgesic action involves the enhancement of the descending serotonergic inhibitory pain pathway. It is suggested that a metabolite of this compound acts in the brain to modulate the activity of serotonergic neurons, leading to an increased release of serotonin (5-HT) in the spinal cord. This, in turn, inhibits the transmission of pain signals.

Endocannabinoid System Modulation

Emerging evidence suggests that the analgesic properties of Paracetamol, and by extension this compound, are linked to the endocannabinoid system. A metabolite of Paracetamol, AM404, has been shown to inhibit the reuptake of the endogenous cannabinoid anandamide. This increases the concentration of anandamide in the synaptic cleft, leading to the activation of cannabinoid receptor 1 (CB1), which plays a crucial role in pain modulation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Paracetamol, which can serve as a benchmark for investigating this compound.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | IC50 (µM) | Assay Condition |

|---|---|---|

| Ovine COX-1 | >1000 | Purified enzyme assay |

| Ovine COX-2 | 118 | Purified enzyme assay |

| Murine COX-1 | 54 | Intact cell assay |

| Murine COX-2 | 4.6 | Intact cell assay |

Table 2: Receptor Binding Affinity

| Receptor Target | Ligand | Ki (nM) |

|---|---|---|

| Cannabinoid CB1 | AM404 | 810 |

| TRPV1 | AM404 | 150 |

Experimental Protocols

COX Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Purified ovine COX-1 or COX-2 is incubated with various concentrations of this compound.

-

The reaction is initiated by the addition of arachidonic acid.

-

The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured using an enzyme immunoassay (EIA) for prostaglandin E2 (PGE2), a downstream product.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Serotonin Release Assay in Spinal Cord Synaptosomes

Objective: To measure the effect of this compound on serotonin release from spinal cord nerve terminals.

Methodology:

-

Synaptosomes are prepared from the spinal cords of rodents.

-

The synaptosomes are pre-loaded with [3H]serotonin.

-

The loaded synaptosomes are then incubated with this compound or its metabolites.

-

The release of [3H]serotonin into the supernatant is measured by liquid scintillation counting.

-

Results are expressed as a percentage of basal release.

Anandamide Reuptake Inhibition Assay

Objective: To assess the ability of this compound's metabolites to inhibit the reuptake of anandamide.

Methodology:

-

Cultured neurons or astrocytes are used.

-

Cells are incubated with [14C]anandamide in the presence or absence of AM404 (as a proxy for a this compound metabolite).

-

The uptake of [14C]anandamide into the cells is terminated by washing with ice-cold buffer.

-

The amount of radioactivity inside the cells is quantified using a scintillation counter.

-

The IC50 for the inhibition of anandamide reuptake is determined.

Visualizations

Caption: Proposed signaling pathways of this compound in the CNS.

Caption: Workflow for determining COX enzyme inhibition.

Caption: Logical flow from administration to analgesic effect.

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Triclacetamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of standardized in vivo experimental protocols for the preclinical evaluation of Triclacetamol, a novel analgesic and antipyretic compound. The following sections detail methodologies for assessing the pharmacokinetics, efficacy, and safety profile of this compound in rodent models. The protocols are designed to be adapted and optimized based on specific research objectives and institutional guidelines. Adherence to Good Laboratory Practice (GLP) is recommended for studies intended for regulatory submission.[1]

Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model. This data is crucial for selecting lead candidates and designing dosing regimens for clinical trials.[2]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

-

Animal Model: Male and female Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

-

Acclimation: Animals are acclimated for at least 7 days prior to the experiment with free access to food and water.

-

Dosing:

-

Intravenous (IV) Administration: A single dose of this compound (10 mg/kg) is administered via the tail vein.

-

Oral (PO) Administration: A single dose of this compound (50 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an appropriate anticoagulant.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.[2]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| Cmax (ng/mL) | 15,230 ± 2,150 | 8,970 ± 1,540 |

| Tmax (h) | 0.25 | 1.0 |

| AUC0-t (ng·h/mL) | 25,600 ± 3,800 | 45,300 ± 6,200 |

| AUC0-inf (ng·h/mL) | 26,100 ± 3,950 | 46,100 ± 6,500 |

| t1/2 (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |

| Cl (L/h/kg) | 0.38 ± 0.06 | - |

| Vd (L/kg) | 1.9 ± 0.4 | - |

| Bioavailability (%) | - | 68.5 |

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for a single-dose pharmacokinetic study in rats.

Efficacy Evaluation

Objective: To assess the analgesic and antipyretic efficacy of this compound in established animal models.

Analgesic Efficacy: Acetic Acid-Induced Writhing Test

Experimental Protocol:

-

Animal Model: Male Swiss albino mice (n=8 per group), weighing 20-25g.

-

Acclimation: Animals are acclimated for 3 days with free access to food and water.

-

Treatment Groups:

-

Vehicle Control (Saline)

-

This compound (25, 50, 100 mg/kg, p.o.)

-

Positive Control (Aspirin, 100 mg/kg, p.o.)

-

-

Procedure:

-

Animals are treated with the respective compounds orally.

-

After 60 minutes, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

-

The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.

Antipyretic Efficacy: Brewer's Yeast-Induced Pyrexia

Experimental Protocol:

-

Animal Model: Wistar rats (n=6 per group), weighing 150-200g.

-

Induction of Pyrexia: A 20% aqueous suspension of Brewer's yeast (10 mL/kg) is injected subcutaneously into the back of the rats.

-

Baseline Temperature: Rectal temperature is measured 18 hours post-yeast injection. Animals showing a rise in temperature of at least 0.5°C are selected.

-

Treatment Groups:

-

Vehicle Control (0.5% Carboxymethyl cellulose)

-

This compound (50, 100, 200 mg/kg, p.o.)

-

Positive Control (Paracetamol, 150 mg/kg, p.o.)

-

-

Temperature Measurement: Rectal temperature is recorded at 1, 2, and 4 hours after drug administration.

-

Data Analysis: The reduction in rectal temperature is calculated for each treatment group.

Data Presentation: Efficacy of this compound

Table 1: Analgesic Effect of this compound on Acetic Acid-Induced Writhing in Mice

| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |

| Vehicle Control | - | 45.2 ± 3.1 | - |

| This compound | 25 | 28.6 ± 2.5 | 36.7 |

| This compound | 50 | 15.1 ± 1.8 | 66.6 |

| This compound | 100 | 8.3 ± 1.2 | 81.6 |

| Aspirin (Positive Control) | 100 | 12.5 ± 1.5 | 72.3 |

Table 2: Antipyretic Effect of this compound in Yeast-Induced Pyrexia in Rats

| Treatment Group | Dose (mg/kg) | Mean Rectal Temperature (°C ± SEM) at 4h | Temperature Reduction (°C) |

| Pyretic Control | - | 39.2 ± 0.3 | - |

| This compound | 50 | 38.5 ± 0.2 | 0.7 |

| This compound | 100 | 37.8 ± 0.2 | 1.4 |

| This compound | 200 | 37.1 ± 0.1 | 2.1 |

| Paracetamol (Positive Control) | 150 | 37.4 ± 0.2 | 1.8 |

Logical Relationship: Efficacy Testing Funnel

Caption: A tiered approach to evaluating the efficacy of this compound.

Safety and Toxicology

Objective: To identify the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound. Early integration of toxicology studies is crucial for informed decision-making in drug development.[3]

Experimental Protocol: Acute Oral Toxicity Study (OECD 420)

-

Animal Model: Female Wistar rats (n=5 per group), 8-12 weeks old.

-

Acclimation: Animals are acclimated for at least 5 days.

-

Dosing: A single oral dose of this compound is administered. The starting dose is determined based on preliminary range-finding studies. Subsequent doses are adjusted based on the outcome of the previous dose level (up-and-down procedure).

-

Observations:

-

Mortality: Animals are observed for mortality twice daily.

-

Clinical Signs: Detailed clinical observations are made at 30 minutes, 1, 2, 4, and 6 hours post-dose, and then daily for 14 days. Signs of toxicity, such as changes in skin, fur, eyes, and behavior, are recorded.

-

Body Weight: Individual animal weights are recorded prior to dosing and on days 7 and 14.

-

-

Necropsy: All animals are subjected to gross necropsy at the end of the 14-day observation period.

-

Data Analysis: The LD50 is estimated, and a detailed report of clinical signs and necropsy findings is compiled. During such studies, monitoring of liver enzymes (ALT, AST) can provide early indicators of potential liver toxicity.[1]

Data Presentation: Acute Toxicity Profile of this compound

| Parameter | Observation |

| LD50 Estimate | > 2000 mg/kg |

| Clinical Signs | At doses >1000 mg/kg: mild sedation observed up to 4 hours post-dose. No other significant signs noted. |

| Body Weight Changes | No significant effect on body weight gain compared to control animals. |

| Gross Necropsy Findings | No treatment-related abnormalities observed in any of the organs. |

| Maximum Tolerated Dose (MTD) | Determined to be approximately 1000 mg/kg in a single dose. |

Signaling Pathway: Hypothetical Mechanism of Action

Caption: Hypothetical inhibition of the COX pathway by this compound.

Disclaimer

These protocols are intended as a general guide. All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and in compliance with all applicable laws and regulations. The selection of animal models should be based on how closely their biological pathways align with those of humans. The predictive value of animal models for human efficacy and safety can be variable.

References

Application Notes & Protocols: Acetaminophen (Paracetamol) Dosage for Cell Culture Studies

Disclaimer: The term "Triclacetamol" does not correspond to a recognized compound in scientific literature. These application notes are based on the widely studied analgesic and antipyretic compound Acetaminophen (also known as Paracetamol or APAP), which is presumed to be the intended subject of inquiry.

Introduction

Acetaminophen (APAP) is a globally utilized medication for its analgesic and antipyretic properties.[1][2] While safe at therapeutic doses, APAP overdose is a leading cause of acute liver failure due to its toxic effects on hepatocytes.[3][4][5] This toxicity makes APAP a critical reference compound for in vitro hepatotoxicity studies. Its mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione (GSH). However, during an overdose, GSH stores are depleted, leading to NAPQI binding to cellular proteins, mitochondrial dysfunction, oxidative stress, and ultimately, cell necrosis.

These notes provide a comprehensive guide for utilizing Acetaminophen in cell culture studies, covering effective dosages, experimental protocols, and the underlying cellular signaling pathways.

Data Presentation: Acetaminophen Dosage and Effects

The effective concentration of Acetaminophen in cell culture is highly dependent on the cell type, exposure duration, and the specific endpoint being measured. Hepatocytes and liver-derived cell lines are particularly sensitive due to their high metabolic activity.

| Cell Line | Acetaminophen Concentration | Exposure Time | Observed Effects & Assay Used |

| Primary Human Hepatocytes | 5 mM - 10 mM | 24 - 48 hours | Significant necrotic cell death (ALT release assay); GSH depletion; mitochondrial dysfunction; JNK activation. |

| Primary Mouse Hepatocytes | 0.25 mM - 32 mM | 24 hours | Dose-dependent cytotoxicity (Propidium Iodide staining). |

| Primary Rat Hepatocytes | ~10 mM (IC50) | 24 hours | Dose-dependent decrease in cell viability (WST-1 assay). |

| HepaRG (Human Hepatoma) | 5 mM - 20 mM | 24 hours | Loss of membrane integrity and cell viability. |

| HepG2 (Human Hepatoma) | >20 mM (IC50) | 24 hours | Lower sensitivity compared to primary hepatocytes (WST-1 assay). |

| HeLa (Human Cervical Cancer) | 0.66 mg/mL (IC50) | 72 hours | Time and dose-dependent decrease in cell viability (MTT assay). |

| HEK 293 (Human Embryonic Kidney) | 5 mM - 30 mM | 24 - 26 hours | Increased apoptosis (Annexin-V & PI staining); decreased cell population in G2-M phase at 10 mM. |

| Human Mesenchymal Stem Cells | High Doses | Not Specified | Reduced survival rate; induction of JNK/p38 MAPK pathways; activation of caspase-9/-3 apoptotic pathway. |

| Human Lymphocytes | 125 µg/mL - 500 µg/mL | 24 - 72 hours | Dose and time-dependent induction of DNA fragmentation. |

Experimental Protocols

Protocol for Assessing Acetaminophen-Induced Cytotoxicity

This protocol provides a general framework for treating a mammalian cell line (e.g., HepG2) with Acetaminophen and assessing cytotoxicity using the MTT assay.

Materials and Reagents:

-

HepG2 cells (or other cell line of interest)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Acetaminophen (Paracetamol), powder (Sigma-Aldrich or equivalent)

-

Ethanol or cell culture grade DMSO for stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in a T-75 flask until they reach 80-90% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Stock Solution Preparation:

-

Prepare a 0.5 M stock solution of Acetaminophen by dissolving it in ethanol or DMSO.

-

Note: Gently warm the solution if needed to fully dissolve the powder. Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

-

Cell Treatment:

-

Perform serial dilutions of the Acetaminophen stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).

-

Carefully remove the old medium from the 96-well plate.

-

Add 100 µL of the medium containing the different Acetaminophen concentrations to the respective wells. Include a "vehicle control" group treated with the highest concentration of the solvent (ethanol or DMSO) used.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay for Cell Viability:

-

After the incubation period, remove the treatment medium from the wells.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

-

Plot a dose-response curve and determine the IC50 value (the concentration of Acetaminophen that causes 50% inhibition of cell viability).

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for assessing Acetaminophen cytotoxicity.

Simplified Signaling Pathway of Acetaminophen-Induced Hepatotoxicity

Caption: Acetaminophen-induced hepatotoxicity pathway.

References

- 1. Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jag.journalagent.com [jag.journalagent.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]

- 5. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Paracetamol (Acetaminophen)

Introduction

Paracetamol (N-acetyl-p-aminophenol), also known as Acetaminophen, is a widely used over-the-counter analgesic and antipyretic agent. Accurate and reliable quantification of Paracetamol in pharmaceutical formulations, biological fluids, and environmental samples is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed application notes and experimental protocols for the quantitative analysis of Paracetamol using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

I. Analytical Methods Overview

A variety of analytical methods are available for the quantification of Paracetamol. The choice of method depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. High-performance liquid chromatography (HPLC) is a reliable method for the quality control of paracetamol formulations.[1] For higher sensitivity and selectivity, especially in complex matrices like biological fluids, hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred.[2][3] UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of Paracetamol in bulk and pharmaceutical dosage forms.[4][5]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for different analytical methods used for Paracetamol quantification.

| Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| HPLC-UV | Drug Substance | 1-150 µg/mL (for impurities) | 0.1 µg/mL (for impurities) | 99-103 | |

| Tablet Formulation | 20.8–39.0 μg/ml | - | - | ||

| Tablet Dosage Form | 50-150 μg/mL | - | 98.15-101.8 | ||

| LC-MS/MS | Human Whole Blood | 50.0 to 50,000 ng/mL | - | - | |

| Human Plasma | 0.125–50 mg/l | - | - | ||

| Human Plasma | 40–8000 ng/mL | 40 ng/mL | - | ||

| Human Plasma | 0.03–30.0 μg/mL | 0.03 μg/mL | - | ||

| UPLC-MS/MS | Plasma | 16 ng/mL–500 ng/mL | - | - | |

| GC-MS | Pharmaceutical Formulations | 75-500 µg/mL | - | 98.95-100.76 | |

| UV-Vis Spectrophotometry | Tablet Formulation | 1.21-7.56 μg/mL | 10.2 ng | - |

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the quantification of Paracetamol using HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry.

Protocol 1: Quantification of Paracetamol in Pharmaceutical Tablets by HPLC-UV

This protocol is designed for the routine quality control analysis of Paracetamol in tablet formulations.

1. Materials and Reagents

-

Paracetamol reference standard

-

Methanol (HPLC grade)

-

Dipotassium hydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water

-

Paracetamol tablets

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., Phenomenex Luna 5µ, 250 x 4.6 mm)

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

3. Preparation of Solutions

-

Mobile Phase: Prepare a 0.05 M dibasic phosphate buffer and adjust the pH to 4.0 with orthophosphoric acid. Mix the buffer with methanol in a ratio of 70:30 (v/v). Filter and degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Paracetamol reference standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5, 10, 20, 40, 80 µg/mL).

-

Sample Preparation:

-

Weigh and powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Paracetamol and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

-

4. Chromatographic Conditions

-

Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)

-

Mobile Phase: 0.05 M phosphate buffer (pH 4.0) : Methanol (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 215 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

5. Analysis

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Quantify the amount of Paracetamol in the sample using the calibration curve.

Workflow for HPLC Analysis of Paracetamol in Tablets

Caption: General workflow for the quantification of Paracetamol in tablets using HPLC-UV.

Protocol 2: Quantification of Paracetamol in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective method for the determination of Paracetamol in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents

-

Paracetamol reference standard

-

Paracetamol-d4 (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

-

Human plasma

2. Instrumentation

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Reversed-phase C18 column (e.g., Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm)

-

Microcentrifuge

-

Vortex mixer

3. Preparation of Solutions

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Paracetamol and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Paracetamol-d4 and dissolve in 1 mL of methanol.

-

Working Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the standard stock solution into blank human plasma.

-

Protein Precipitation Solution: Methanol containing the internal standard at a suitable concentration.

4. Sample Preparation (Protein Precipitation)

-

To 20 µL of plasma sample, standard, or QC, add 100 µL of the protein precipitation solution (methanol with internal standard).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 g for 5 minutes.

-

Transfer the supernatant and dilute with water before injection.

5. LC-MS/MS Conditions

-

LC System:

-

Column: ACQUITY BEH C18 (50 x 2.1 mm, 1.7 µm)

-

Mobile Phase: Gradient elution with Mobile Phase A and B

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS System (Positive Ion Mode):

-

Ionization: Electrospray Ionization (ESI)

-

Capillary Voltage: 2.3 kV

-

Cone Voltage: 40 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 600 °C

-

MRM Transitions: Monitor the precursor to product ion transitions for Paracetamol and the internal standard.

-

6. Analysis

-

Inject the prepared standards and samples into the LC-MS/MS system.

-

Create a calibration curve by plotting the peak area ratio of Paracetamol to the internal standard against the concentration.

-

Determine the concentration of Paracetamol in the plasma samples from the calibration curve.

Workflow for LC-MS/MS Analysis of Paracetamol in Plasma

Caption: Workflow for the quantitative analysis of Paracetamol in human plasma by LC-MS/MS.

Protocol 3: Quantification of Paracetamol in Tablets by UV-Visible Spectrophotometry

This protocol outlines a simple and rapid method for the determination of Paracetamol in tablet formulations using a UV-Visible spectrophotometer.

1. Materials and Reagents

-

Paracetamol reference standard

-

Methanol (analytical grade)

-

Deionized water

-

Paracetamol tablets

2. Instrumentation

-

UV-Visible Spectrophotometer (double beam)

-

Analytical balance

-

Volumetric flasks

-

Mortar and pestle

3. Preparation of Solutions

-

Diluent: A mixture of methanol and water. A 15% methanol in water solution can be used.

-

Standard Stock Solution (100 ppm): Accurately weigh 10 mg of Paracetamol reference standard, dissolve it in 15 mL of methanol in a 100 mL volumetric flask, and then dilute to the mark with water.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 ppm) by diluting the stock solution with the diluent.

-

Sample Preparation:

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of Paracetamol and transfer it to a 100 mL volumetric flask.

-

Add 15 mL of methanol and shake well to dissolve the Paracetamol.

-

Dilute to the mark with water.

-

Filter the solution.

-

Dilute 1 mL of the filtered solution to 100 mL with the diluent to get a theoretical concentration of 10 ppm.

-

4. Spectrophotometric Analysis

-

Wavelength Scan: Scan a standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The λmax for Paracetamol is approximately 243 nm.

-

Measurement:

-

Set the spectrophotometer to the determined λmax.

-

Use the diluent as a blank.

-

Measure the absorbance of the standard solutions and the sample solution.

-

5. Analysis

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of Paracetamol in the sample solution from the calibration curve and the measured absorbance.

-

Calculate the amount of Paracetamol per tablet.

Logical Relationship for UV-Vis Spectrophotometric Analysis

Caption: Logical flow for the quantification of Paracetamol by UV-Visible spectrophotometry.

References

Application Notes and Protocols for the Use of Paracetamol (Acetaminophen) in Rodent Models of Pain and Hepatotoxicity

Disclaimer: Initial searches for "Triclacetamol" did not yield any relevant scientific information, suggesting it may be a novel, proprietary, or incorrectly named compound. The following application notes and protocols are based on the extensive body of research available for Paracetamol (Acetaminophen) , a widely studied analgesic and hepatotoxic agent, and are provided as a relevant and informative alternative.

Introduction

Paracetamol (acetaminophen) is a commonly used over-the-counter analgesic and antipyretic.[1] In research settings, it serves as a critical tool in rodent models to study mechanisms of pain and drug-induced liver injury. Its central analgesic effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, and potentially through modulation of the endocannabinoid system.[1][2][3] At high doses, its metabolite, N-acetyl-p-benzoquinone imine (NAPQI), causes severe hepatocellular necrosis, providing a robust and reproducible model of acute liver injury.

These protocols detail the use of paracetamol in mice and rats to model both its therapeutic (analgesic) and toxic (hepatotoxic) effects.

Therapeutic Application: Analgesia Models

Paracetamol is effective in rodent models of inflammatory and neuropathic pain. The following protocols outline common methods for inducing and assessing pain, and the use of paracetamol as a test agent.

Experimental Protocols

2.1.1. Acetic Acid-Induced Writhing Test (Inflammatory Pain Model)

This model assesses visceral inflammatory pain by quantifying abdominal constrictions (writhes) following an intraperitoneal injection of acetic acid.

-

Animals: Adult male or female mice (e.g., Swiss Webster, C57BL/6), 20-30g.

-

Materials:

-

Paracetamol (suspended in 0.5% carboxymethylcellulose or dissolved in saline).

-

0.6% Acetic acid solution.

-

Vehicle control.

-

Syringes and needles (27G).

-

-

Procedure:

-

Acclimatize mice to the testing environment for at least 30 minutes.

-

Administer paracetamol (e.g., 100-400 mg/kg) or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

After a pre-treatment period (e.g., 30-60 minutes), inject 0.6% acetic acid (10 mL/kg, i.p.).

-

Immediately place the mouse in an observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a 15-20 minute period.

-

A significant reduction in the number of writhes in the paracetamol-treated group compared to the vehicle group indicates an analgesic effect.

-

2.1.2. Formalin Test (Inflammatory and Nociceptive Pain Model)

This model is unique as it produces a biphasic pain response, allowing for the study of both acute nociceptive and persistent inflammatory pain.

-

Animals: Adult male or female rats (e.g., Sprague-Dawley, Wistar), 200-250g.

-

Materials:

-